![molecular formula C18H19FN4O3S B2917998 4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097925-24-9](/img/structure/B2917998.png)
4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Sulfonamides are known for their wide range of biological activities, including antibacterial properties. They can inhibit the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .
Anticancer Research
Some sulfonamide derivatives have been designed and synthesized as potent inhibitors of carbonic anhydrase IX, a protein associated with tumor growth and metastasis. These compounds are evaluated for their anticancer activity against various cancer cell lines .
Anti-inflammatory Applications
Sulfonamide derivatives have also shown anti-inflammatory properties. Research includes designing compounds that selectively inhibit COX-1, an enzyme involved in the inflammatory process .
Antiviral and Anti-COVID-19 Potential
Due to their structural versatility, sulfonamides have been explored for antiviral activities and, more recently, for potential applications against COVID-19 .
Diuretic and Hypoglycemic Effects
Sulfonamides can act as diuretics, helping to remove excess fluid from the body. They also have hypoglycemic effects, which can be beneficial in managing diabetes .
Molecular Docking and Simulation
Triazole benzene sulfonamide derivatives have been used in molecular docking studies and simulations to design new leads for inhibiting tumor-associated enzymes. This process involves predicting bioactivity and optimizing compounds for therapeutic use .
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with various proteins or enzymes in the body, influencing their function .
Mode of Action
For instance, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound likely affects various biochemical pathways, given its complex structure and potential for diverse interactions. One possible pathway is the Suzuki–Miyaura coupling reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium . This reaction is a key step in many carbon–carbon bond forming reactions, which are fundamental to numerous biochemical processes .
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-2-26-18-6-5-16(10-17(18)19)27(24,25)22-8-9-23-13-15(12-21-23)14-4-3-7-20-11-14/h3-7,10-13,22H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCJFQRSAOGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
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